

A Comparative Guide to the Reported NMR Data of Pterocarpadiol C

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An Objective Analysis of the Spectroscopic Data for a Rare Pterocarpan

This guide provides a detailed comparison of the reported Nuclear Magnetic Resonance (NMR) data for **Pterocarpadiol C**, a rare 6a,11b-dihydroxypterocarpan. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data, its source, and the experimental protocols used for its acquisition. To date, the sole source of experimentally derived NMR data for **Pterocarpadiol C** is from its initial isolation and characterization from the twigs and leaves of Derris robusta. This guide presents this foundational data and notes the absence of independent reproducibility studies in the current scientific literature.

Reported NMR Data for Pterocarpadiol C

The first and only report of the isolation and structural elucidation of **Pterocarpadiol C** was by Li et al. in 2015.[1][2] The structure was determined through extensive spectroscopic analysis, primarily 1D and 2D NMR spectroscopy.[1][2] The ¹H and ¹³C NMR data were recorded in DMSO-d₆.[1]

Below is a summary of the originally reported NMR data for **Pterocarpadiol C**.

Table 1: ¹H NMR Spectroscopic Data for **Pterocarpadiol C** (DMSO-d₆)



Position	δ (ppm)	Multiplicity	J (Hz)
1	6.80	d	10.0
2	6.09	dd	10.0, 2.0
4	6.36	d	2.0
6α	4.99	d	10.5
6β	4.37	d	10.5
7	6.82	S	_
10	6.27	S	
11a	4.73	S	_
OCH₂O	5.96	S	
6a-OH	5.86	S	_
11b-OH	5.48	S	_
3-OH	9.54	S	

Table 2: ¹³C NMR Spectroscopic Data for **Pterocarpadiol C** (DMSO-d₆)



Position	δ (ppm)	Туре
1	132.0	СН
1a	110.1	С
2	106.8	СН
3	160.2	С
4	103.4	СН
4a	156.9	С
6	70.2	CH ₂
6a	78.7	С
6b	114.7	С
7	105.8	СН
8	147.5	С
9	141.6	С
10	102.5	СН
10a	151.7	С
11a	91.4	СН
11b	78.0	С
OCH ₂ O	101.3	CH ₂

Experimental Protocols

The following methodologies are based on the original report of the isolation and characterization of **Pterocarpadiol C**.

Isolation of Pterocarpadiol C

The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced



pressure to yield a crude residue (approximately 870 g). This crude extract was then subjected to column chromatography on silica gel, eluting with a petroleum ether/acetone gradient, followed by methanol, to yield nine fractions (A–I). Further purification of the relevant fractions using repeated column chromatography and preparative HPLC yielded pure **Pterocarpadiol C**.

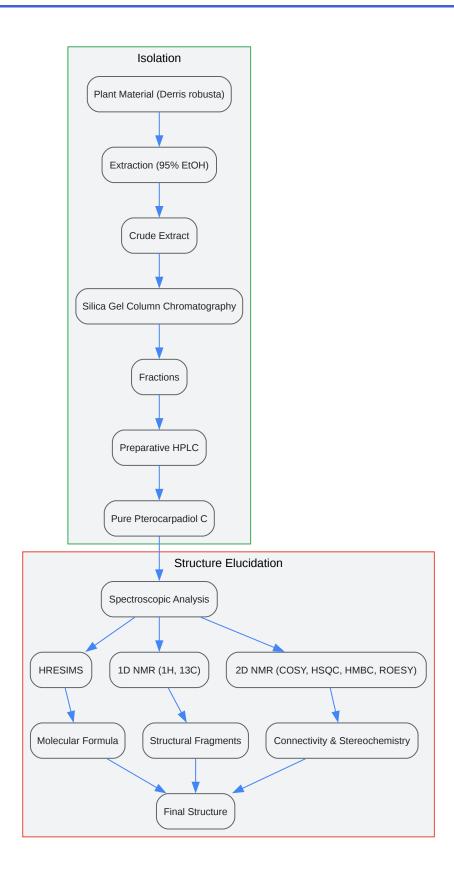
NMR Spectroscopy

¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded on a Bruker spectrometer. The solvent used was DMSO-d₆, and chemical shifts were referenced to the solvent signals.

Workflow for Isolation and Structure Elucidation

The general workflow for the isolation and structural elucidation of a natural product like **Pterocarpadiol C** is depicted in the following diagram.





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References

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- 2. researchgate.net [researchgate.net]
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